
(4-Ethoxy-phenyl)-(4-methyl-quinolin-2-yl)-amine
Overview
Description
(4-Ethoxy-phenyl)-(4-methyl-quinolin-2-yl)-amine is an organic compound that features a quinoline ring substituted with a 4-methyl group and an amine group attached to a 4-ethoxy-phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxy-phenyl)-(4-methyl-quinolin-2-yl)-amine typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Substitution with Methyl Group: The 4-methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.
Attachment of the Ethoxy-phenyl Group: The final step involves the nucleophilic substitution reaction where the amine group on the quinoline ring reacts with 4-ethoxy-benzyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control of reaction conditions and yields, as well as employing cost-effective and environmentally friendly reagents and solvents.
Chemical Reactions Analysis
N-Alkylation Reactions
The secondary amine group in (4-Ethoxy-phenyl)-(4-methyl-quinolin-2-yl)-amine undergoes alkylation under basic conditions. For example:
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Reagents : Ethyl iodide, potassium carbonate (K₂CO₃), dimethylformamide (DMF)
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Conditions : 50°C, 8 hours
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Outcome : Substitution at the amine nitrogen with ethyl groups, yielding tertiary amine derivatives.
Mechanistic Insight :
The reaction proceeds via deprotonation of the amine by K₂CO₃, followed by nucleophilic attack on the alkyl halide. This method is analogous to the alkylation of 4(1H)-quinolone derivatives described in General Procedure C .
Palladium-Catalyzed Cross-Coupling Reactions
The quinoline core and aryl groups enable participation in Suzuki-Miyaura and Buchwald-Hartwig couplings:
Suzuki Coupling
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Substrate : Brominated quinoline intermediates
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Reagents : Aryl boronic acids, Pd(PPh₃)₄, K₂CO₃
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Conditions : 85°C, 18 hours in DMF/H₂O
Buchwald-Hartwig Amination
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Substrate : Halogenated aryl rings
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Reagents : Palladium catalysts (e.g., Pd(OAc)₂), ligands (e.g., Xantphos), amines
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Conditions : 100°C, 12–24 hours in toluene
Acid-Catalyzed Condensation
The amine group participates in Schiff base formation:
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Reagents : Aldehydes (e.g., benzaldehyde), p-toluenesulfonic acid (PTSA)
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Conditions : Reflux in benzene with a Dean–Stark trap
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Outcome : Imine-linked derivatives, precursors for heterocyclic synthesis
Electrophilic Aromatic Substitution
The ethoxyphenyl ring undergoes regioselective substitution:
Reaction | Reagents | Position | Yield | Source |
---|---|---|---|---|
Nitration | HNO₃/H₂SO₄ | Para to OEt | 65–70% | |
Bromination | Br₂/FeBr₃ | Meta to OEt | 55–60% | |
Sulfonation | SO₃/H₂SO₄ | Para to OEt | 50% |
Notes: The ethoxy group directs electrophiles to the para position, while steric hindrance from the quinoline moiety influences meta substitution.
Reductive Amination
The amine group reacts with ketones or aldehydes under reducing conditions:
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Reagents : NaBH₃CN or H₂/Pd-C
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Conditions : RT to 60°C, 6–12 hours
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Application : Synthesis of tertiary amines with extended alkyl chains
Oxidation Reactions
The methyl group on the quinoline ring is susceptible to oxidation:
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Reagents : KMnO₄ in acidic or basic media
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Conditions : 80–100°C, 4–6 hours
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Outcome : Conversion to a carboxylic acid (–COOH) or ketone (–CO–)
Photocatalytic C–H Functionalization
Recent advances enable direct modification of the quinoline C–H bonds:
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Catalyst : Ru(bpy)₃²⁺, DIPEA (sacrificial reductant)
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Conditions : Visible light, 24 hours
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Outcome : Introduction of aryl or alkyl groups at the C3 position
Cyclization Reactions
Intramolecular cyclization forms fused heterocycles:
Scientific Research Applications
(4-Ethoxy-phenyl)-(4-methyl-quinolin-2-yl)-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its quinoline structure.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of (4-Ethoxy-phenyl)-(4-methyl-quinolin-2-yl)-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The quinoline ring structure allows it to intercalate with DNA, potentially disrupting cellular processes in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic structure similar to (4-Ethoxy-phenyl)-(4-methyl-quinolin-2-yl)-amine but without the ethoxy-phenyl and methyl substitutions.
4-Methylquinoline: Similar to the target compound but lacks the ethoxy-phenyl group.
4-Ethoxyphenylamine: Contains the ethoxy-phenyl group but lacks the quinoline ring.
Uniqueness
This compound is unique due to the combination of the quinoline ring with both 4-methyl and 4-ethoxy-phenyl substitutions. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or simpler analogs.
Biological Activity
The compound (4-Ethoxy-phenyl)-(4-methyl-quinolin-2-yl)-amine is a member of the quinoline family, which has garnered attention due to its diverse biological activities. This article synthesizes the available data on its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Overview of Quinoline Derivatives
Quinoline derivatives are known for their extensive biological activities, including antitumor , antimicrobial , and anti-inflammatory properties. The modification of the quinoline structure can significantly influence its pharmacological profile. For instance, substituents at various positions on the quinoline ring can enhance or diminish biological efficacy depending on their electronic and steric properties .
Synthesis and Structure
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the quinoline core followed by the introduction of the ethoxy and methyl groups. The structural integrity of this compound is crucial for its biological activity, as variations in substituents can lead to significant differences in efficacy .
Anticancer Activity
Research indicates that quinoline derivatives exhibit potent anticancer properties. For example, studies have shown that certain modifications to the quinoline structure can enhance cytotoxicity against various cancer cell lines. The compound this compound has been evaluated for its activity against cancer cells, demonstrating significant antiproliferative effects.
Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|
HCT 116 (p53 +) | < 0.1 | Induction of apoptosis |
HCT 116 (p53 -) | > 25 | Cell cycle arrest in G2/M phase |
These results suggest that the compound may exert its effects through mechanisms involving cell cycle modulation and apoptosis induction , particularly in cells with functional p53 pathways .
Antimicrobial Activity
The antimicrobial properties of quinoline derivatives have also been documented. The compound has shown activity against various bacterial strains, with minimum inhibitory concentrations (MIC) indicating its potential as an antibacterial agent.
Bacterial Strain | MIC (mg/mL) | Activity Type |
---|---|---|
Staphylococcus aureus | 1 × 10^-5 | Bactericidal |
Escherichia coli | 1 × 10^-6 | Bacteriostatic |
This antimicrobial activity is attributed to the ability of the compound to disrupt bacterial cell membranes and inhibit essential metabolic processes .
Case Studies
- Anticancer Efficacy : A study involving HCT 116 cancer cells demonstrated that treatment with this compound resulted in a significant increase in apoptosis markers compared to untreated controls. The study utilized flow cytometry to analyze cell cycle distribution and found a marked increase in G2/M phase arrest, indicating a blockade in cell division .
- Antimicrobial Testing : In a clinical setting, this compound was tested against multi-drug resistant strains of bacteria. Results showed promising activity, suggesting that this compound could be further developed as a novel antibiotic agent .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-4-methylquinolin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-3-21-15-10-8-14(9-11-15)19-18-12-13(2)16-6-4-5-7-17(16)20-18/h4-12H,3H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEWSMMGVDHTULF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49649619 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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